molecular formula C13H13NO4 B4054381 Ethyl 2-(2,3-dioxoindol-1-yl)propanoate

Ethyl 2-(2,3-dioxoindol-1-yl)propanoate

Cat. No.: B4054381
M. Wt: 247.25 g/mol
InChI Key: LRUPULYZEKQQTL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dioxoindol-1-yl)propanoate is an indole-derived ester featuring a 2,3-diketone moiety on the indole ring and an ethyl propanoate side chain. Indole derivatives are widely studied for their biological activities, and the presence of the dioxo group may enhance electrophilicity, enabling participation in nucleophilic reactions or metal coordination .

Properties

IUPAC Name

ethyl 2-(2,3-dioxoindol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)8(2)14-10-7-5-4-6-9(10)11(15)12(14)16/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUPULYZEKQQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dioxoindol-1-yl)propanoate typically involves the reaction of indole derivatives with ethyl acetoacetate under specific conditions. One common method involves the condensation of indole-2,3-dione with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dioxoindol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indole derivatives .

Scientific Research Applications

Ethyl 2-(2,3-dioxoindol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dioxoindol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of Ethyl 2-(2,3-dioxoindol-1-yl)propanoate and structurally related compounds:

Compound Name CAS Number Molecular Formula Structural Features Applications/Significance Safety Profile (GHS Classification)
This compound (Target) Not provided Likely C₁₃H₁₁NO₄ Indole ring with 2,3-diketone; ethyl propanoate substituent Hypothesized: Organic synthesis intermediate, potential pharmaceutical precursor No direct data available
Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate 304675-58-9 Likely C₁₉H₁₇N₂O₅ Isoindole-1,3-dione core; amide linkage to benzoate ester Likely: Specialty chemical for drug discovery or polymer synthesis No explicit data; amides generally lower acute toxicity
Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methylpropanoate 40674-21-3 C₁₅H₁₅NO₅ Isoindole-1,3-dione linked via ether oxygen; methyl branch on propanoate Potential: Prodrug design or controlled-release formulations Skin/eye irritation (Category 2)
Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate 183884-11-9 C₁₃H₁₅NO₄ Isoindole-1-one with hydroxylated propanoate chain Applications: Chiral building block for asymmetric synthesis or drug intermediates Higher polarity may reduce membrane permeability
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate 74120-22-2 C₁₈H₂₃NO₄ 1-Methylindole with ethoxycarbonyl ethyl side chain Laboratory chemical; hazardous (acute toxicity oral Cat. 4, skin irritation Cat. 2)

Key Structural and Functional Comparisons

  • Core Heterocycle: The target compound and Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate share an indole backbone, but the latter lacks the 2,3-diketone group, reducing electrophilicity . Isoindole-1,3-dione derivatives (e.g., CAS 304675-58-9 and 40674-21-3) exhibit planar, electron-deficient cores, enhancing reactivity in Diels-Alder or nucleophilic aromatic substitutions .
  • Side Chain Modifications: Ether-linked isoindole derivatives (e.g., CAS 40674-21-3) may exhibit improved hydrolytic stability compared to ester-linked analogs .
  • Safety Profiles: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (CAS 74120-22-2) is classified as acutely toxic (H302) and irritating to skin/eyes, highlighting the importance of substituent effects on hazard profiles . Amide-containing analogs (e.g., CAS 304675-58-9) are generally less reactive and may pose lower acute toxicity risks compared to esters .

Biological Activity

Ethyl 2-(2,3-dioxoindol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H11N1O4
  • Molecular Weight : Approximately 233.23 g/mol

The compound features an indole moiety, which is known for its role in various biological processes, including neurotransmission and cell signaling.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines, including those derived from breast and prostate cancers. The compound appears to induce apoptosis through the activation of intrinsic pathways involving caspase cascades.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction via caspase activation
PC-3 (Prostate)12.7Cell cycle arrest at G1 phase

Antimicrobial Activity

This compound also demonstrates antimicrobial activity against various bacterial strains. Studies report effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
  • Modulation of Signal Transduction Pathways : It influences pathways like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress in cancer cells, leading to programmed cell death.

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The study concluded that the compound effectively reduced cell viability through apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound could serve as a lead structure for developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,3-dioxoindol-1-yl)propanoate
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Ethyl 2-(2,3-dioxoindol-1-yl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.